

# Applications of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin in oncology research

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## Compound of Interest

Compound Name: (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin

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## Clarification on (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin

Initial research indicates that the requested molecule, **(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin**, is not an active anti-cancer agent but rather an E3 Ligase Ligand-Linker Conjugate.[1][2][3] Such molecules serve as advanced chemical building blocks for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[4][5]

Given that **(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin** is an intermediate component, detailed application notes and protocols for its direct use in oncology research are not available. Instead, this document will provide comprehensive application notes for ACBI1, a well-characterized and potent PROTAC that degrades the cancer-relevant proteins SMARCA2, SMARCA4, and PBRM1.[3][6][7][8] ACBI1 utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase, conceptually similar to the AHPC component of the requested building block, making it a highly relevant example for understanding the application of such molecules in oncology research.[6][8]

## Application Notes: ACBI1, a SMARCA2/4-Degrading PROTAC

**Audience:** Researchers, scientists, and drug development professionals in oncology.

Introduction: ACBI1 is a potent, selective, and cooperative PROTAC that induces the degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[3][5][7] Subunits of the BAF complex are mutated in approximately 20% of human cancers, making them a key therapeutic target.[5][7] For instance, some SMARCA4-mutant cancers exhibit a synthetic lethal dependency on SMARCA2.[7][9] ACBI1 provides a powerful chemical tool to study the therapeutic effects of acute BAF complex inactivation in vitro and in vivo.[5][7]

## Data Presentation

The following tables summarize the quantitative data for ACBI1 from preclinical studies.

Table 1: In Vitro Degradation Potency (DC50) The DC50 value represents the concentration of the compound required to degrade 50% of the target protein.

Target Protein	Cell Line	DC50 Value (nM)	Citation(s)
SMARCA2	MV-4-11	6	[3][6][8][10][11]
SMARCA4	MV-4-11	11	[3][6][8][10][11]
PBRM1	MV-4-11	32	[3][6][8][10][11]
SMARCA2	NCI-H1568	3.3	[11]
PBRM1	NCI-H1568	15.6	[11]

Table 2: In Vitro Anti-proliferative Activity (IC50) The IC50 value represents the concentration of the compound required to inhibit 50% of cell proliferation.

Cell Line	Cancer Type	IC50 Value (nM)	Citation(s)
MV-4-11	Acute Myeloid Leukemia	28 - 29	[3][10]
NCI-H1568	Lung Carcinoma (SMARCA4-deficient)	68	[10]
SK-MEL-5	Melanoma (SMARCA4-deficient)	N/A (Potent activity reported)	[3]

Table 3: Pharmacokinetic Profile of ACBI1

Species	Administration Route	Dose (mg/kg)	Key Parameters	Citation(s)
Mouse	Intravenous (i.v.)	5	Suitable for in vivo studies	[7][12]
Mouse	Subcutaneous (s.c.)	5	Suitable for in vivo studies	[7][12]
Rat	Intravenous (i.v.)	5	Suitable for in vivo studies	[7][12]
Rat	Subcutaneous (s.c.)	5	Suitable for in vivo studies	[7][12]

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Protocol 1: In Vitro Protein Degradation Assay via Western Blot

This protocol is used to quantify the degradation of target proteins (SMARCA2, SMARCA4, PBRM1) in cancer cells following treatment with ACBI1.

- Cell Culture and Seeding:
  - Culture cancer cells (e.g., MV-4-11) in appropriate media and conditions.
  - Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[1]
- Compound Treatment:
  - Prepare a serial dilution of ACBI1 in DMSO, then further dilute in cell culture medium. Final DMSO concentration should not exceed 0.1%.

- Treat cells with varying concentrations of ACBI1 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 18 hours).[\[11\]](#)
- Include a vehicle control (DMSO only) and a negative control (e.g., cis-ACBI1, an inactive isomer that does not bind VHL).[\[3\]](#)
- Cell Lysis and Protein Quantification:
  - After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
  - Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
  - Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[\[1\]](#)
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[\[1\]](#)
- SDS-PAGE and Western Blotting:
  - Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[\[1\]](#)
  - Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
  - Transfer proteins to a PVDF or nitrocellulose membrane.[\[1\]](#)
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane overnight at 4°C with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-Actin).
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[1\]](#)

- Detection and Analysis:
  - Detect the signal using an ECL substrate and an imaging system.[\[1\]](#)
  - Quantify band intensities using densitometry software. Normalize target protein levels to the loading control.
  - Plot the percentage of remaining protein against the log concentration of ACBI1 to determine the DC50 value.

#### Protocol 2: In Vivo Tumor Xenograft Efficacy Study

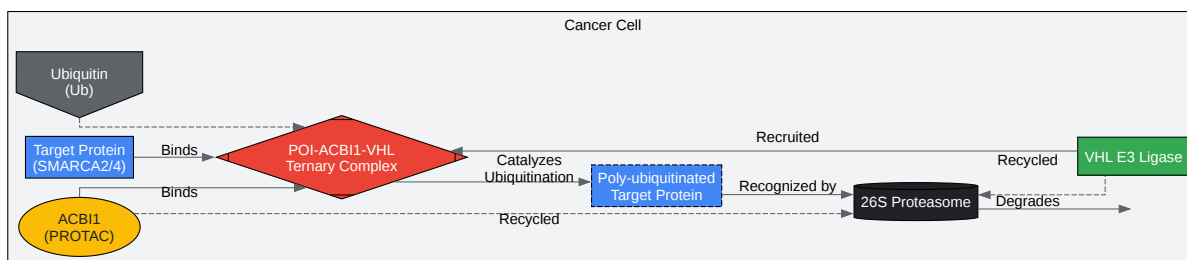
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of ACBI1 in a mouse xenograft model.

- Animal Model and Cell Implantation:
  - Use immunocompromised mice (e.g., NOD-SCID or NSG). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
  - Subcutaneously inject a suspension of cancer cells (e.g.,  $1-5 \times 10^6$  NCI-H1568 cells) mixed with Matrigel into the flank of each mouse.[\[4\]](#)
- Tumor Growth and Group Randomization:
  - Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).[\[4\]](#)[\[13\]](#)
- PROTAC Formulation and Administration:
  - Formulate ACBI1 for the desired route of administration (e.g., intraperitoneal injection, oral gavage). A common vehicle for intraperitoneal (i.p.) injection may consist of DMSO, PEG300, and saline.[\[4\]](#) For in vivo studies with ACBI1, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been suggested.[\[10\]](#)
  - Administer ACBI1 at a predetermined dose and schedule (e.g., 25 mg/kg, daily). The control group receives the vehicle only.

- Efficacy and Tolerability Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .[\[4\]](#)
  - Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity. [\[4\]](#)
  - At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot to confirm target degradation in tumor tissue).
- Data Analysis:
  - Calculate the Tumor Growth Inhibition (TGI) percentage.
  - Perform statistical analysis to determine the significance of the anti-tumor effect compared to the vehicle control group.

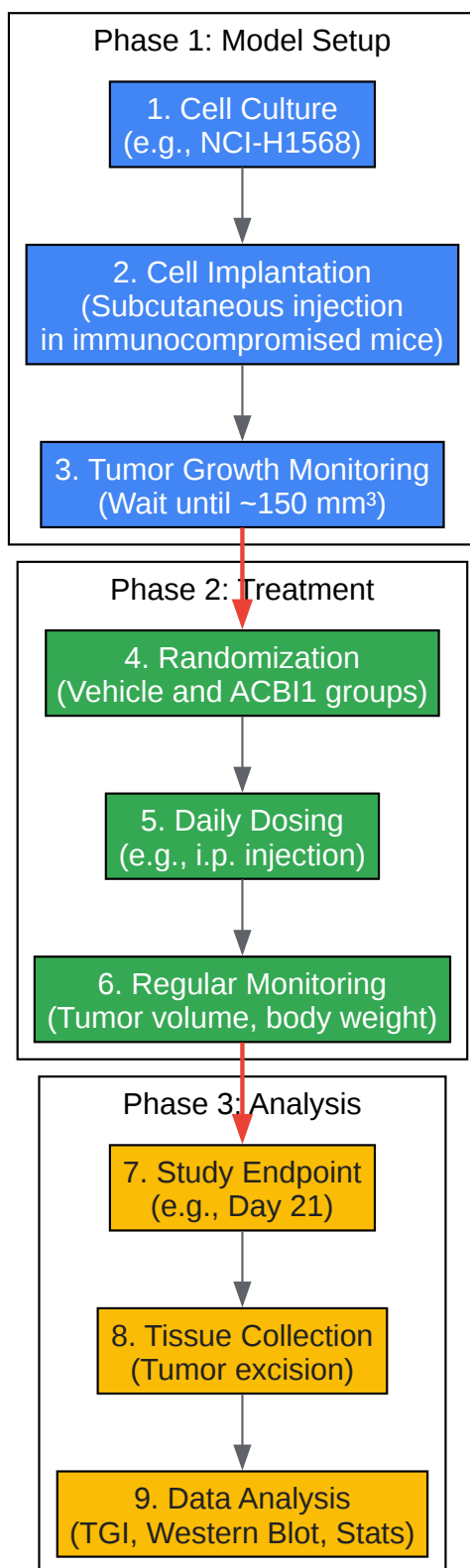
## Mandatory Visualization

### Signaling Pathway and Workflow Diagrams



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Caption: ACBI1-mediated degradation of SMARCA2/4 proteins.



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